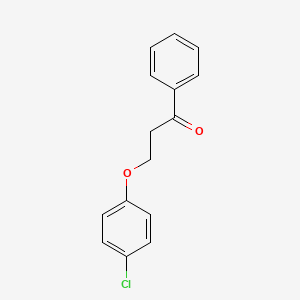
3-(4-Chlorophenoxy)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenoxy)-1-phenylpropan-1-one is an organic compound with the molecular formula C15H13ClO2 It is a derivative of phenylpropanone, where a chlorophenoxy group is attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-1-phenylpropan-1-one typically involves the reaction of 4-chlorophenol with phenylpropanone under specific conditions. One common method includes the use of a base such as potassium carbonate and a solvent like N-methyl pyrrolidone. The reaction is carried out at elevated temperatures (170-173°C) for several hours, followed by cooling, filtration, and acidification with hydrochloric acid to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include steps for the removal of impurities and by-products to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenoxy)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenoxy)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenoxy)-1-phenylpropan-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit histamine release by interacting with IgE receptors, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenoxy)-1,2-propanediol: Used as an antimycotic agent and muscle relaxant.
3-(4-Chlorophenyl)propionic acid: Studied for its potential biological activities.
Artesunate-3-chloro-4-(4-chlorophenoxy) aniline: Investigated for its antimalarial properties.
Uniqueness
3-(4-Chlorophenoxy)-1-phenylpropan-1-one is unique due to its specific structural features and the presence of both chlorophenoxy and phenylpropanone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
41198-40-7 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-6-8-14(9-7-13)18-11-10-15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clé InChI |
QENWTZPJTPOTIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



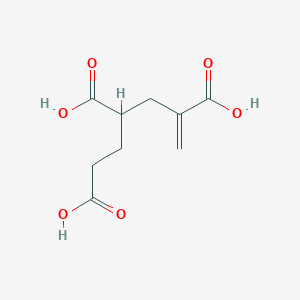
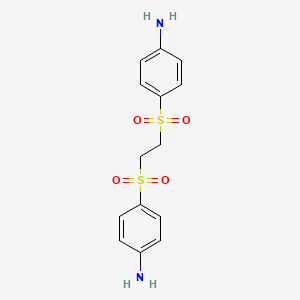
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)



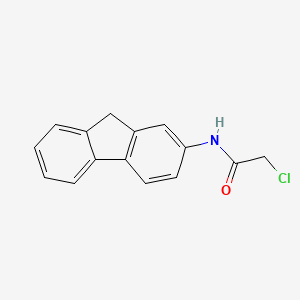

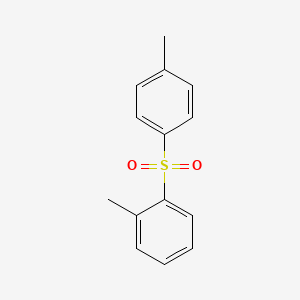
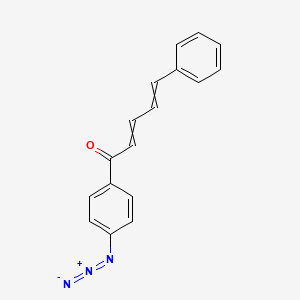
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)

